1,6-Dimetilfenantreno

Descripción general

Descripción

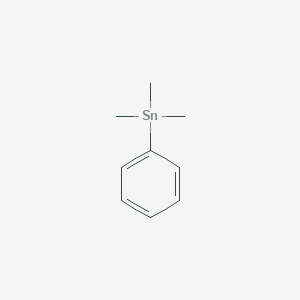

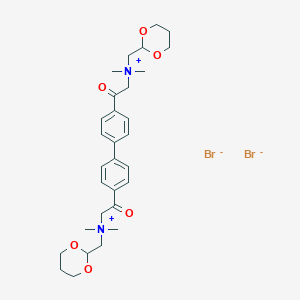

1,6-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon that consists of a phenanthrene backbone with two methyl groups attached at the 1 and 6 positions. This compound is commonly found in fossil fuels and other organic materials.

Aplicaciones Científicas De Investigación

1,6-Dimethylphenanthrene has several scientific research applications:

Chemistry: It is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons.

Biology: Research on its biodegradation helps understand the environmental impact of polycyclic aromatic hydrocarbons.

Medicine: Studies explore its potential as a precursor for synthesizing biologically active compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

1,6-Dimethylphenanthrene is a derivative of phenanthrene , which is a polycyclic aromatic hydrocarbon (PAH) . The primary targets of PAHs are often cellular macromolecules like DNA, proteins, and lipids.

Biochemical Pathways

Pahs are known to be involved in various biochemical pathways, including those related to dna repair, apoptosis, and cell cycle regulation .

Result of Action

These effects can potentially lead to various health effects, including cancer and cardiovascular disease .

Action Environment

The action, efficacy, and stability of 1,6-Dimethylphenanthrene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its absorption and metabolism. Temperature and pH can affect its stability. Furthermore, individual factors, such as age, sex, genetics, and health status, can also influence its action and efficacy .

Análisis Bioquímico

Biochemical Properties

It is known that PAHs, including 1,6-Dimethylphenanthrene, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of 1,6-Dimethylphenanthrene are also not well-studied. Research on similar PAHs suggests that these compounds can influence various cellular processes. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1,6-Dimethylphenanthrene is not well-defined. It is known that PAHs can bind to biomolecules and influence their function, potentially leading to changes in gene expression

Dosage Effects in Animal Models

Research on similar PAHs suggests that these compounds can have toxic or adverse effects at high doses

Metabolic Pathways

The metabolic pathways involving 1,6-Dimethylphenanthrene are not well-defined. Some PAHs are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

Some PAHs are known to interact with transporters or binding proteins, influencing their localization or accumulation

Subcellular Localization

Some PAHs are known to localize to specific compartments or organelles within cells

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,6-Dimethylphenanthrene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 1,6-dimethyl-1,2-dihydroxybenzene with a suitable dehydrating agent can yield 1,6-dimethylphenanthrene. Another method involves the Friedel-Crafts alkylation of phenanthrene with methylating agents in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of 1,6-dimethylphenanthrene typically involves the catalytic reforming of petroleum fractions. This process includes the dehydrogenation and cyclization of hydrocarbons to form aromatic compounds, including 1,6-dimethylphenanthrene. The specific conditions and catalysts used in this process can vary depending on the desired yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,6-Dimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert 1,6-dimethylphenanthrene to its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dihydro derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Comparación Con Compuestos Similares

1,6-Dimethylphenanthrene can be compared with other similar compounds, such as:

- 1,2-Dimethylphenanthrene

- 1,4-Dimethylphenanthrene

- 1,5-Dimethylphenanthrene

- 1,7-Dimethylphenanthrene

- 1,8-Dimethylphenanthrene

Uniqueness

1,6-Dimethylphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. For example, the position of the methyl groups can affect the compound’s ability to undergo certain chemical reactions and its interaction with biological systems .

Propiedades

IUPAC Name |

1,6-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-7-13-8-9-14-12(2)4-3-5-15(14)16(13)10-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMHHSZADKJARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C(C=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942431 | |

| Record name | 1,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20291-74-1 | |

| Record name | Phenanthrene, 1,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,6-Dimethylphenanthrene interact with marine organisms, and what are the potential consequences?

A: Research indicates that 1,6-Dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), can be bioaccumulated by marine organisms like the clam Mactra veneriformis, particularly when exposed to oil-suspended particulate matter aggregates (OSAs). [] The study demonstrated that the clam accumulated 1,6-Dimethylphenanthrene at a relatively constant rate over a 50-day period. This bioaccumulation suggests potential risks to marine organisms and highlights the importance of understanding the long-term ecological impacts of oil spills and OSA formation. []

Q2: How does the solid-state structure of 1,6-Dimethylphenanthrene influence its methyl group rotational dynamics?

A: Studies combining experimental techniques like solid-state ¹H spin-lattice relaxation and computational methods like electronic structure calculations revealed that the methyl group rotational barriers in solid 1,6-Dimethylphenanthrene are influenced by both intramolecular and intermolecular interactions within the crystal lattice. [] Researchers found that the activation energies for methyl group rotation exhibited a distribution, potentially attributed to molecules located near crystallite surfaces or imperfections. This insight highlights the importance of considering structural features at various scales when studying molecular dynamics in solid-state organic compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

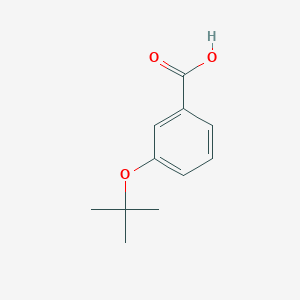

![ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B48035.png)

![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)